molecular formula C13H17BrN2O B14902500 (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone

Cat. No.: B14902500
M. Wt: 297.19 g/mol
InChI Key: DZQHGTPMWZUGAS-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an aminomethyl group, and a brominated aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.

    Bromination of the Aromatic Ring: The aromatic ring is brominated using bromine or other brominating agents under controlled conditions.

    Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the brominated aromatic compound under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Aminomethyl)pyrrolidin-1-yl)(3-chloro-2-methylphenyl)methanone
  • (3-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-2-methylphenyl)methanone
  • (3-(Aminomethyl)pyrrolidin-1-yl)(3-iodo-2-methylphenyl)methanone

Uniqueness

Compared to its analogs, (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

[3-(aminomethyl)pyrrolidin-1-yl]-(3-bromo-2-methylphenyl)methanone

InChI

InChI=1S/C13H17BrN2O/c1-9-11(3-2-4-12(9)14)13(17)16-6-5-10(7-15)8-16/h2-4,10H,5-8,15H2,1H3

InChI Key

DZQHGTPMWZUGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N2CCC(C2)CN

Origin of Product

United States

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